Albendazole

Description

Properties

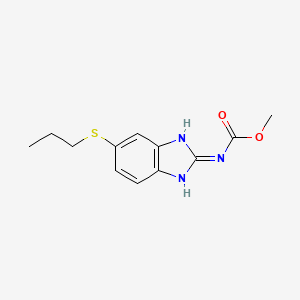

IUPAC Name |

methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHWSAZORRCQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022563 | |

| Record name | Albendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Albendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble, 2.28e-02 g/L | |

| Record name | SID855809 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Albendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Albendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless crystals | |

CAS No. |

54965-21-8 | |

| Record name | Albendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albendazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | albendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | albendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Albendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Albendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4216019LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALBENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Albendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208-210, 208-210 °C, Mol wt: 281.34. Active metabolite of albendazole. MP: 226-228 °C (decomposes) /Sulfoxide/, 209 °C | |

| Record name | Albendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Albendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Broad-Spectrum Anthelmintic: A Technical History of Albendazole

A deep dive into the discovery and pioneering research of Albendazole, this technical guide chronicles the key scientific milestones, experimental frameworks, and quantitative data that established its potent and broad-spectrum anthelmintic properties. Intended for researchers, scientists, and drug development professionals, this document details the original synthesis, mechanism of action, and the pivotal early studies that paved the way for its global use in combating helminth infections.

Executive Summary

Discovered in 1972 at SmithKline Animal Health Laboratories by a team including Robert J. Gyurik and Vassilios J. Theodorides, this compound (methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate) emerged from a strategic research initiative to enhance the therapeutic profile of the benzimidazole class of anthelmintics. Patented in 1975, it was distinguished by its exceptionally broad spectrum of activity, demonstrating high efficacy against nematodes, cestodes, and trematodes. Its primary mechanism of action involves the targeted disruption of tubulin polymerization in helminth cells, leading to a cascade of metabolic failures and eventual parasite death. This guide provides a comprehensive overview of the foundational research, including synthesis pathways, detailed experimental protocols from early in vivo studies, and the quantitative efficacy and safety data that defined its therapeutic potential.

History and Discovery

The development of this compound was a direct outcome of the systematic evaluation of benzimidazole derivatives following the discovery of thiabendazole's anthelmintic properties in 1961. Researchers at SmithKline Corporation sought to develop a compound with a wider spectrum of activity and improved potency.

Robert J. Gyurik and Vassilios J. Theodorides were instrumental in the invention of this compound, which was patented in 1975.[1] The first seminal publication detailing its broad-spectrum efficacy appeared in 1976, announcing its potent activity against gastrointestinal roundworms, lungworms, tapeworms, and liver flukes in domestic animals.[1] Following its initial success in veterinary medicine starting in 1977, this compound was approved for human use in 1982.

Below is a logical diagram illustrating the timeline of this compound's development.

Synthesis of this compound

The original synthesis of this compound is a multi-step process starting from 2-nitroaniline. The process involves thiocyanation, alkylation, reduction of the nitro group, and finally, cyclization to form the benzimidazole carbamate structure.

The general workflow for the synthesis is depicted in the diagram below.

Mechanism of Anthelmintic Action

This compound's principal mode of action is the inhibition of tubulin polymerization, which results in the loss of cytoplasmic microtubules in the intestinal and tegmental cells of helminths.[1]

-

Binding to β-Tubulin: this compound selectively binds to the colchicine-sensitive site of β-tubulin, a protein subunit of microtubules. This binding is significantly more affine for parasite tubulin than for mammalian tubulin, which is the basis for its selective toxicity.

-

Inhibition of Microtubule Assembly: The binding prevents the polymerization of tubulin dimers into microtubules. This disrupts the formation and maintenance of the cytoskeleton.

-

Disruption of Cellular Functions: The loss of functional microtubules critically impairs essential cellular processes in the parasite, including:

-

Nutrient Absorption: Microtubule-dependent structures in the intestinal cells are vital for glucose uptake. Their disruption leads to glycogen depletion and a severe energy deficit.

-

Intracellular Transport: Vesicular transport and the movement of organelles are halted.

-

Cell Division: Formation of the mitotic spindle is inhibited, arresting cell division and preventing egg production and larval development.

-

-

Parasite Death: The cumulative effect of energy depletion, waste accumulation, and inability to reproduce leads to the immobilization and eventual death of the parasite.

The signaling pathway is illustrated in the following diagram.

Early Efficacy and Toxicology Data

The initial studies conducted by Theodorides, Gyurik, and colleagues provided the first quantitative evidence of this compound's broad-spectrum efficacy and a preliminary assessment of its safety profile.

Quantitative In Vivo Efficacy

The pioneering 1976 study detailed the remarkable efficacy of a single oral dose of this compound in sheep and cattle against a wide array of helminths.[1] The results are summarized in the table below.

| Animal | Parasite Genus | Location | Dose (mg/kg) | Efficacy (% Elimination) |

| Sheep & Cattle | Haemonchus, Ostertagia, Trichostrongylus | Abomasum | 2.5 - 10 | 94 - 100% |

| Sheep & Cattle | Strongyloides, Nematodirus, Cooperia, Bunostomum, Trichostrongylus, Capillaria, Oesophagostomum, Chabertia | Intestines | 2.5 - 10 | 94 - 100% |

| Sheep & Cattle | Trichuris | Intestines | 10 | 85% |

| Sheep & Cattle | Dictyocaulus (Lungworm) | Lungs | 5 | 84 - 100% |

| Sheep | Moniezia (Tapeworm) | Intestines | 10 | 100% |

| Sheep | Fasciola hepatica (Liver Fluke) | Liver | 10 | 99% |

Data sourced from Theodorides et al., Experientia, 1976.[1]

Acute Toxicity Data

Preliminary toxicological studies were essential to establish a safety margin. The acute oral toxicity was determined in rats.

| Animal Model | Parameter | Value | 95% Confidence Limits |

| Rat | Oral LD₅₀ | 2.40 g/kg | 1.55 - 3.25 g/kg |

Data sourced from Theodorides et al., Experientia, 1976.[1]

Experimental Protocols of Foundational Studies

While the seminal 1976 publication by Theodorides et al. is a summary communication, it outlines the core design of the in vivo experiments that established this compound's efficacy. The protocols below are reconstructed based on the standard veterinary parasitology practices of the era and the information provided in the publication.

In Vivo Efficacy Protocol (Sheep and Cattle)

Objective: To determine the efficacy of a single oral dose of this compound against mature gastrointestinal nematodes, lungworms, tapeworms, and liver flukes in naturally or artificially infected sheep and cattle.

Methodology:

-

Animal Selection: Healthy sheep and cattle of suitable age and weight were selected. Animals were either naturally infected through pasture exposure or artificially infected with a known number of infective larvae (L3) or metacercariae of specific helminth species.

-

Infection Confirmation: For artificial infections, a pre-determined period was allowed for the parasites to mature. For natural infections, fecal egg counts (FEC) were performed prior to treatment to confirm patent infections.

-

Acclimatization and Grouping: Animals were acclimatized to housing conditions and randomly allocated to a control group (untreated) and one or more treatment groups.

-

Drug Administration: this compound was administered as a single oral dose, likely as a drench or suspension, at specified concentrations (e.g., 2.5, 5.0, 10 mg/kg body weight). The control group received a placebo vehicle.

-

Post-Treatment Period: Animals were housed in conditions to prevent reinfection for a period of 7 to 14 days post-treatment.

-

Necropsy and Worm Burden Counting: At the end of the post-treatment period, all animals were humanely euthanized. The gastrointestinal tract (abomasum, small intestine, large intestine), lungs, and liver were systematically dissected.

-

Worm Recovery: The contents of each organ were washed over sieves of appropriate mesh size to collect the worms. The mucosal lining of the organs was also examined for attached or embedded worms.

-

Quantification: The recovered worms were identified by genus and counted for each animal.

-

Efficacy Calculation: The efficacy was calculated by comparing the mean worm burden of the treated group(s) to the mean worm burden of the control group using the following formula: Efficacy (%) = [(Mean worms in Control Group - Mean worms in Treated Group) / Mean worms in Control Group] x 100

Conclusion

The discovery of this compound marked a significant advancement in anthelmintic therapy. The foundational research conducted in the 1970s by scientists at SmithKline established its unprecedented broad-spectrum activity and a favorable preliminary safety profile. Through systematic in vivo studies, its high efficacy against the most economically important helminths in livestock was quantified, providing the basis for its development for both veterinary and, subsequently, human medicine. The mechanism of action, centered on the targeted disruption of the parasite's microtubule system, explains its selective toxicity and remains a cornerstone of our understanding of benzimidazole pharmacology. This guide has synthesized the critical historical, chemical, and biological data from this discovery phase, offering a technical foundation for professionals in the field.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Albendazole in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole (ABZ) is a broad-spectrum anthelmintic agent belonging to the benzimidazole class of compounds. It is widely utilized in both human and veterinary medicine to treat a variety of parasitic worm infections. The efficacy of this compound is largely dependent on its biotransformation into active metabolites and their subsequent distribution to target tissues. Understanding the pharmacokinetic (PK) and metabolic profile of this compound in preclinical models is crucial for optimizing dosing regimens, predicting efficacy, and ensuring the safety of novel formulations. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data from various preclinical species, detailed experimental protocols, and visual diagrams of key pathways.

Metabolism of this compound

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active therapeutic agent. The primary site of this metabolic conversion is the liver, where it undergoes extensive first-pass metabolism.

The metabolic cascade of this compound primarily involves two key oxidative steps. Initially, this compound is rapidly oxidized to its principal active metabolite, This compound sulfoxide (ABZ-SO) . This reaction is catalyzed by cytochrome P450 (CYP450) enzymes, particularly CYP3A4, and flavin-containing monooxygenases (FMOs). This compound sulfoxide is responsible for the systemic anthelmintic activity of the drug. Subsequently, this compound sulfoxide is further oxidized to the inactive metabolite, This compound sulfone (ABZ-SO2) .[1][2] Minor metabolic pathways also exist, leading to the formation of other metabolites such as this compound 2-aminosulfone.

Metabolic Pathway of this compound

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound is characterized by poor absorption, rapid metabolism, and significant inter-species variability.

-

Absorption: Oral absorption of this compound is generally low, estimated to be less than 5% in most species, primarily due to its poor aqueous solubility.[3] In ruminants like sheep and cattle, the rumen can act as a reservoir, leading to slower but more prolonged absorption.[4]

-

Distribution: Following absorption and first-pass metabolism, the active metabolite, this compound sulfoxide, is distributed throughout the body.

-

Metabolism: As detailed above, this compound undergoes extensive and rapid first-pass metabolism in the liver. The parent drug is often undetectable or present at very low concentrations in systemic circulation.[1][5]

-

Excretion: The elimination of this compound metabolites is primarily through the bile. Urinary excretion of this compound sulfoxide is a minor pathway.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound metabolites in various preclinical models. It is important to note that the parent drug, this compound, is often not detected in plasma due to its rapid and extensive first-pass metabolism.[5][6]

Table 1: Pharmacokinetic Parameters in Rats (Oral Administration)

| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |

| ABZ | 50 | 0.005 - 5 (Range) | - | - |

| ABZ-SO | 50 | 0.05 - 80 (Range) | - | - |

| ABZ-SO2 | 50 | 0.05 - 80 (Range) | - | - |

Data from a study developing an HPLC method; specific PK values not provided, but linearity ranges indicate expected concentrations.[7][8] A separate study in HAE model rats showed a Cmax of ABZ-SO that was 0.85 times that of normal rats and an AUC(0-t) of 13.62 ± 0.81 µg·h·mL⁻¹ in HAE rats versus 17.53 ± 1.37 µg·h·mL⁻¹ in normal rats after administration of an this compound suspension.[3]

Table 2: Pharmacokinetic Parameters in Rabbits (Oral Administration)

| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |

| ABZ-SO | 150 | 41.86 | - | 1010.43 |

Data from a study comparing oral and intraperitoneal administration.[9][10][11]

Table 3: Pharmacokinetic Parameters in Sheep (Oral Administration)

| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |

| ABZ-SO | 5 | 1.30 - 2.03 (Range) | 8 - 12.5 (Range) | 32.7 |

| ABZ-SO2 | 5 | 0.42 - 0.56 (Range) | 15 - 24 (Range) | 8.6 - 10.5 (Range) |

Data compiled from studies on this compound bioavailability.[6] In one study, the peak plasma concentration of this compound sulfoxide was 3.2 µg/mL at 20 hours post-administration of a 10 mg/kg dose.[1]

Table 4: Pharmacokinetic Parameters in Pigs (Oral Administration)

| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) |

| ABZ-SO | 10 | ~3.0 | 7.0 ± 2.1 (Fasting) |

| ABZ-SO | 10 | ~3.0 | 12.0 ± 6.0 (Pellet + Oil) |

| ABZ-SO | 10 | ~3.0 | 9.0 ± 2.1 (Pellet) |

Data from a study on feeding management and this compound pharmacokinetics.[5][12]

Experimental Protocols

Detailed and validated methodologies are essential for reliable pharmacokinetic studies. Below are typical protocols employed in preclinical evaluations of this compound.

Animal Models and Dosing

-

Species: Common preclinical models include Wistar or Sprague-Dawley rats, New Zealand white rabbits, and various breeds of sheep and pigs.[9][12][13]

-

Housing and Acclimatization: Animals are typically housed in controlled environments (temperature, humidity, light/dark cycle) and allowed an acclimatization period of at least one week before the study. They are often provided with standard pelleted feed and water ad libitum.[13]

-

Dosing: this compound is commonly administered orally as a suspension, often in a vehicle like 0.5% carboxymethylcellulose (CMC).[9][10][11] Doses vary depending on the species and study objectives, for example, 10 mg/kg in pigs and 150 mg/kg in rabbits.[9][12]

Sample Collection and Preparation

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common collection sites include the jugular vein in larger animals like sheep or the retro-orbital plexus in rats.[13][14] Samples are typically collected into heparinized tubes.

-

Plasma/Serum Preparation: Blood samples are centrifuged (e.g., at 2500 x g for 15 minutes) to separate the plasma or serum, which is then stored at -20°C or lower until analysis.[5]

-

Extraction: Due to the complexity of biological matrices, an extraction step is necessary to isolate this compound and its metabolites.

-

Solid-Phase Extraction (SPE): This is a common and efficient method. Plasma samples, often spiked with an internal standard, are loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is then washed, and the analytes are eluted with an organic solvent like methanol.[15][16]

-

Protein Precipitation: A simpler but potentially less clean method involves adding a precipitating agent like perchloric acid or acetonitrile to the plasma sample to denature and remove proteins.[7][8][13]

-

Analytical Methods

Quantification of this compound and its metabolites is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with either an ultraviolet (UV) or a tandem mass spectrometry (MS/MS) detector.[9][16][17]

-

HPLC-UV:

-

Column: A reversed-phase C18 column is typically used for separation.[7][8][16]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, phosphate buffer) is used.[7][8][16]

-

Detection: The UV detector is set to a wavelength where the analytes have maximum absorbance, typically around 292 nm.[16][18]

-

-

LC-MS/MS:

-

Advantages: This method offers higher sensitivity and selectivity compared to HPLC-UV, allowing for lower limits of quantification.[19][20][21]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[15][19][22]

-

Detection: The mass spectrometer is operated in the multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[21][22]

-

Typical Pharmacokinetic Study Workflow

Conclusion

The pharmacokinetic and metabolic profiles of this compound in preclinical models are complex, primarily governed by its poor solubility and extensive first-pass metabolism to the active sulfoxide metabolite. Preclinical studies in rats, rabbits, sheep, and pigs consistently demonstrate the rapid conversion of this compound to this compound sulfoxide, which is the principal analyte detected in systemic circulation. Significant inter-species differences in pharmacokinetic parameters highlight the importance of selecting appropriate animal models for drug development. The detailed experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting preclinical evaluations of this compound and its formulations, ultimately supporting the development of more effective anthelmintic therapies.

References

- 1. Pharmacokinetics of this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic mechanism and pharmacological study of this compound in secondary hepatic alveolar echinococcosis (HAE) model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. Development and Validation of a Dual Column HPLC Method for Determination of this compound and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]

- 9. Pharmacokinetics of this compound in New Zealand white rabbits: oral versus intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bcrcp.ac.in [bcrcp.ac.in]

- 14. Comparative pharmacokinetics and bioavailability of this compound sulfoxide in sheep and goats, and dose-dependent plasma disposition in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Analytical Method for the Simultaneous Determination of this compound and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics in sheep and cattle of this compound administered by an intraruminal slow release capsule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of this compound and this compound sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A simple LC-MS/MS method to determine plasma and cerebrospinal fluid levels of this compound metabolites (this compound sulfoxide and this compound sulfone) in patients with neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A high-throughput LC-MS/MS method for simultaneous analysis of this compound, this compound sulfoxide and this compound sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A simple assay for the simultaneous determination of human plasma this compound and this compound sulfoxide levels by high performance liquid chromatography in tandem mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Repurposing Albendazole for Oncological Research: A Technical Guide

Introduction

The repurposing of existing, approved drugs for new therapeutic indications represents a cost-effective and accelerated pathway for oncological drug development.[1] Albendazole (ABZ), a benzimidazole carbamate, has a long-established safety profile as a broad-spectrum anti-helminthic agent used in humans since 1982.[2] A growing body of preclinical and early clinical evidence has highlighted its potential as a potent anti-cancer agent, active against a wide range of malignancies including colorectal, ovarian, hepatocellular, and gastric cancers, as well as melanoma.[2][3][4] This technical guide provides an in-depth overview of the mechanisms, preclinical and clinical data, and key experimental protocols for researchers and drug development professionals interested in exploring the oncological applications of this compound.

Core Mechanisms of Anti-Cancer Activity

This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily targeting microtubule dynamics, but also modulating key signaling pathways involved in tumor progression, survival, and angiogenesis.

1. Microtubule Disruption

Similar to its anti-helminthic action, this compound's principal anti-cancer mechanism involves the disruption of microtubule polymerization.[1][2] It binds to the colchicine-binding site of β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5] This disruption of the cytoskeleton leads to mitotic arrest, specifically in the G2/M phase of the cell cycle, and subsequently induces apoptosis.[6][7][8] This mode of action is shared by established chemotherapeutic agents like paclitaxel, although this compound's binding site differs.[6]

2. Inhibition of Angiogenesis

This compound demonstrates potent anti-angiogenic effects, primarily by inhibiting the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1][9][10] Under hypoxic conditions common in solid tumors, HIF-1α promotes the expression of genes like VEGF, which are crucial for new blood vessel formation.[9] By suppressing HIF-1α and VEGF, this compound can inhibit tumor angiogenesis, thereby limiting the tumor's supply of oxygen and nutrients.[1][9][11]

3. Modulation of Key Signaling Pathways

Recent research has uncovered this compound's ability to modulate several other oncogenic signaling pathways:

-

RNF20 Pathway: In colorectal cancer (CRC), this compound has been shown to target the E3 ubiquitin ligase RNF20.[1] This interference with RNF20-mediated monoubiquitination of histone H2B and the mitotic kinesin Eg5 leads to G2/M arrest and apoptosis.[1] It also downregulates the expression of anti-apoptotic Bcl-2 family members.[1][12]

-

STAT3/5 Pathway: In gastric cancer cells, this compound can abrogate the activation of STAT3 and STAT5, key regulators of tumorigenesis.[13] This is achieved by inhibiting the phosphorylation of upstream kinases (JAK1/2, Src) and enhancing the levels of the protein tyrosine phosphatase SHP-1.[13]

-

NF-κB Pathway: this compound has been found to inhibit the NF-κB signaling pathway in multiple myeloma, which helps to overcome tumor stemness and resistance to drugs like bortezomib.[14]

-

Wnt/β-catenin Pathway: In cutaneous squamous cell carcinoma, this compound treatment can inhibit the Wnt/β-catenin signaling pathway, which is strongly related to cancer stemness.[10]

-

Immune Checkpoint Modulation: this compound can induce an anti-tumor immune response by promoting the ubiquitin-mediated degradation of PD-L1, a key immune checkpoint protein.[15] This suggests a potential synergistic effect when combined with immunotherapy.[15][16]

Preclinical Evidence

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. Its efficacy, measured by the half-maximal inhibitory concentration (IC50), is often in the low micromolar to nanomolar range.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

|---|---|---|---|---|

| Colon Cancer | ||||

| SW620 | Colorectal Adenocarcinoma | 3.8 | Not Specified | [1] |

| HCT116 | Colorectal Carcinoma | 2.7 | Not Specified | [1] |

| SW48 | Colorectal Adenocarcinoma | 3.7 | Not Specified | [1] |

| RKO | Colon Carcinoma | 3.5 | Not Specified | [1] |

| HT-29 | Colorectal Adenocarcinoma | 0.12 | 120 (5 days) | [7][17] |

| Gastric Cancer | ||||

| MKN-45 | Gastric Adenocarcinoma | 0.43 | 48 | [8] |

| SGC-7901 | Gastric Adenocarcinoma | 0.52 | 48 | [8] |

| MKN-28 | Gastric Adenocarcinoma | 2.19 | 48 | [8] |

| Breast Cancer | ||||

| MCF-7 | Breast Adenocarcinoma | 10 - 50 | Not Specified | [18] |

| Head & Neck | ||||

| SCC-25 | Tongue Squamous Cell Carcinoma | 0.53 | Not Specified | [19] |

| Lung Cancer |

| A549 | Lung Carcinoma | 2.26 | Not Specified |[19] |

Note: IC50 values can vary based on experimental conditions and assay methods.

In Vivo Efficacy

Preclinical studies using animal models, predominantly xenografts in immunodeficient mice, have corroborated the in vitro findings, showing significant inhibition of tumor growth.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Cancer Type | Animal Model | Cell Line | Dosage & Administration | Key Findings | Citation |

|---|---|---|---|---|---|

| Colorectal Cancer | Nude Mice Xenograft | SW620 | 25 or 50 mg/kg, Intraperitoneal (IP), 2x/week for 2 weeks | Significant reduction in tumor size, volume, and flux.[1] | [1] |

| Colorectal Cancer | Nude Mice Xenograft | HCT-116 | 50 mg/kg | Median survival of 41.5 days vs. 23 days for control.[5] | [5] |

| Colorectal Cancer | Nude Mice Peritoneal Carcinomatosis | HT-29 | 150 mg/kg, IP, alternate days for 6 weeks | Profoundly inhibited peritoneal tumor growth.[7] | [7] |

| Melanoma & Lung Cancer | C57BL/6 Mice | B16F10 & LLC | Not Specified | ABZ treatment significantly increased CD8+ T cells and decreased tumor PD-L1 levels.[15] | [15] |

| Pancreatic Cancer | Nude Mice Xenograft | SW1990 & PANC-1 | Not Specified | Significantly decreased tumor growth in vivo. |[20] |

Clinical Evidence

The transition of this compound from preclinical to clinical use in oncology is in its early stages. A few key studies have provided initial data on its safety, tolerability, and potential efficacy in patients with advanced cancers.

Table 3: Summary of Clinical Trials of this compound in Oncology

| Study Type | Patient Population | Dosage & Schedule | Key Findings | Citation |

|---|---|---|---|---|

| Pilot Study | 7 patients with advanced HCC or CRC | 10 mg/kg/day for 28 days | Efficacy: Stabilization of tumor markers (CEA or AFP) in 3 patients; decrease in CEA in 2 patients. Toxicity: High incidence of severe neutropenia (3 patients withdrawn).[4][21][22] | [4][21][22] |

| Phase I Dose-Escalation | 36 patients with refractory solid tumors | Started at 400 mg BD, escalated to 1,200 mg BD (Days 1-14 of a 21-day cycle) | Maximum Tolerated Dose (MTD): 2,400 mg/day (1,200 mg BD). Dose-Limiting Toxicity: Myelosuppression. Efficacy: 16% of assessable patients (4/24) had a tumor marker response (≥50% fall).[23][24] |[23][24] |

These initial trials suggest that while this compound has a manageable safety profile, myelosuppression is a key dose-limiting toxicity that requires careful monitoring.[23][24] The recommended dose for further Phase II studies was suggested as 1,200 mg twice daily for 14 days in a 21-day cycle.[23][24]

Experimental Protocols

Detailed and standardized protocols are critical for ensuring the reproducibility of research findings. Below are methodologies for key experiments used to evaluate the anti-cancer properties of this compound.

1. Cell Viability Assay (MTT-based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[25] The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, 72 hours).[8]

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 3-4 hours at 37°C.[26]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 470-570 nm using a microplate reader.[26]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[27][28] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[28] Propidium Iodide (PI), a fluorescent nuclear stain, is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

-

Methodology:

-

Cell Treatment: Culture and treat cells with this compound as described for the viability assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.[27]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cells.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry immediately.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

-

3. In Vitro Microtubule Polymerization Assay

This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.[29][30]

-

Methodology:

-

Reagent Preparation: Use a commercial tubulin polymerization assay kit or purified porcine brain tubulin. Prepare a reaction mixture containing tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[31]

-

Assay Setup: In a pre-warmed 96-well plate (37°C), add the tubulin reaction mixture to wells containing various concentrations of this compound, a positive control (e.g., paclitaxel for polymerization, nocodazole for depolymerization), and a vehicle control.[30]

-

Kinetic Reading: Immediately place the plate in a spectrophotometer capable of maintaining 37°C and taking kinetic readings. Measure the absorbance at 340 nm every minute for 60 minutes.[30]

-

Data Analysis: Plot the absorbance (OD 340 nm) versus time. Inhibition of polymerization by this compound will be observed as a lower rate of absorbance increase and a lower final plateau compared to the vehicle control.

-

4. In Vivo Xenograft Tumor Model

This model is essential for evaluating the in vivo efficacy and systemic toxicity of this compound.

-

Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or NSG mice). Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ SW620 cells) into the flank of each mouse.[1]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the animals into treatment and control groups.[1][5]

-

Drug Administration: Prepare this compound for administration (e.g., solubilized in 25% HPβCD).[5] Administer the drug according to the planned schedule and route (e.g., 25-50 mg/kg via intraperitoneal injection).[1] The control group receives the vehicle alone.

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).

-

Endpoint: Continue the study until a predetermined endpoint (e.g., tumors in the control group reach a specific size, or after a set number of weeks).[7] At the endpoint, euthanize the mice, and excise and weigh the tumors.

-

Toxicity Monitoring: Throughout the study, monitor the animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

-

Conclusion and Future Directions

This compound presents a compelling case for drug repurposing in oncology. Its well-characterized primary mechanism of microtubule disruption is complemented by a range of pleiotropic effects on critical cancer signaling pathways, including angiogenesis and immune modulation. Preclinical data are robust, demonstrating efficacy across numerous cancer types in both in vitro and in vivo settings.[1][3][5] While early clinical trials have shown promising signals of activity, they have also highlighted the need for careful management of hematological toxicities.[22][23]

Future research should focus on several key areas:

-

Combination Therapies: Exploring synergistic combinations of this compound with standard chemotherapies (e.g., 5-FU), targeted agents, and particularly immune checkpoint inhibitors, given its effects on PD-L1.[1][15]

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

-

Optimized Dosing and Formulation: Investigating alternative dosing schedules and novel formulations to improve bioavailability and mitigate toxicity.

-

Expanded Clinical Trials: Conducting well-designed Phase II clinical trials in specific cancer types, such as colorectal cancer and melanoma, where preclinical evidence is strongest.

The continued investigation of this compound offers a promising, low-cost avenue for developing new and effective cancer therapies.

References

- 1. This compound inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound For Cancer: What The Studies Say [healnavigator.com]

- 4. researchgate.net [researchgate.net]

- 5. Combination of this compound and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Antitumor activity of this compound against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anthelmintic drug this compound arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drugs as Expanding Cancer Treatment Palette: this compound | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]

- 10. Antitumor Effect of this compound on Cutaneous Squamous Cell Carcinoma (SCC) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound Exhibits Anti-Neoplastic Actions against Gastric Cancer Cells by Affecting STAT3 and STAT5 Activation by Pleiotropic Mechanism(s) | MDPI [mdpi.com]

- 14. This compound inhibits NF-κB signaling pathway to overcome tumor stemness and bortezomib resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jitc.bmj.com [jitc.bmj.com]

- 16. This compound induces an anti-tumor effect and potentiates PD-L1 blockade immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. karger.com [karger.com]

- 22. Pilot study of this compound in patients with advanced malignancy. Effect on serum tumor markers/high incidence of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phase I clinical trial to determine maximum tolerated dose of oral this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. jrmds.in [jrmds.in]

- 26. Cellular viability assay [bio-protocol.org]

- 27. scispace.com [scispace.com]

- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 29. researchgate.net [researchgate.net]

- 30. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 31. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Analysis of Albendazole Binding to Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole, a broad-spectrum benzimidazole anthelmintic, exerts its therapeutic effect by targeting the protein tubulin, a fundamental component of the eukaryotic cytoskeleton. The inhibition of tubulin polymerization disrupts microtubule-dependent processes in parasites, leading to their immobilization and death. In-silico methodologies, including molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the molecular intricacies of the this compound-tubulin interaction. This technical guide provides an in-depth overview of the computational approaches used to analyze this binding, summarizes key quantitative findings, and presents detailed experimental protocols for researchers in the field.

Mechanism of Action: this compound and Tubulin

The primary mode of action for this compound is the inhibition of microtubule formation.[1][2] It selectively binds to the β-tubulin subunit of the parasite's tubulin heterodimer.[2] This binding occurs at or near the colchicine-sensitive site, preventing the polymerization of tubulin dimers into microtubules.[3][4] The disruption of the microtubule cytoskeleton has several downstream effects crucial for parasite survival:

-

Impaired Glucose Uptake: Cytoplasmic microtubules are essential for glucose absorption in the larval and adult stages of susceptible parasites. Their disruption leads to the depletion of glycogen stores and a severe energy deficit.[2][3]

-

Inhibition of Cell Division: Microtubules form the mitotic spindle, which is necessary for chromosome segregation during cell division.

-

Disruption of Intracellular Transport: Vesicular transport and the maintenance of cell shape are also dependent on a functional microtubule network.

These cellular dysfunctions ultimately result in degenerative changes within the parasite's intestinal and tegumental cells, leading to paralysis and death.[3] The selective toxicity of this compound is attributed to its significantly higher binding affinity for parasite β-tubulin compared to the mammalian protein.[4]

In-Silico Experimental Protocols

Computational analysis provides a powerful framework for studying the this compound-tubulin interaction at an atomic level. The typical workflow involves homology modeling (if a crystal structure is unavailable), followed by molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the complex.

Homology Modeling of β-Tubulin

When an experimental structure of the target β-tubulin is not available in databases like the Protein Data Bank (PDB), a reliable 3D model must be generated.

Methodology:

-

Sequence Retrieval: Obtain the amino acid sequence of the target β-tubulin (e.g., from Haemonchus contortus or Brugia malayi) from a sequence database like NCBI or UniProt.

-

Template Identification: Use a tool like BLAST (Basic Local Alignment Search Tool) to search the PDB for suitable template structures with high sequence identity to the target sequence.

-

Model Generation: Employ homology modeling software, such as SwissModel or MODELLER, to build the 3D structure of the target protein based on the alignment with the template(s).[5][6]

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK (for Ramachandran plot analysis), Verify3D, and ProSA to ensure it has a reliable stereochemical and structural conformation.[7]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (β-tubulin) to form a stable complex. It also estimates the binding affinity using a scoring function.

Methodology:

-

Receptor Preparation:

-

Download or use the generated 3D structure of β-tubulin.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).

-

Software: AutoDock Tools, Schrödinger Maestro, UCSF Chimera.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem.[4]

-

Minimize the ligand's energy to obtain a stable conformation.

-

Define rotatable bonds.

-

Software: Avogadro, ChemDraw, PRODRG.

-

-

Docking Simulation:

-

Analysis:

-

Analyze the resulting docked poses based on their binding energy (kcal/mol) and interactions (hydrogen bonds, hydrophobic interactions) with key amino acid residues.

-

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior and stability of the this compound-tubulin complex over a specific period.

Methodology:

-

System Preparation:

-

Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

-

Equilibration:

-

Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

-

Perform another short simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density.

-

-

Production MD: Run the main simulation for a desired time (e.g., 50-100 ns) to collect trajectory data.[11][12]

-

Trajectory Analysis:

-

Calculate Root Mean Square Deviation (RMSD) to assess the structural stability of the protein and ligand over time.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.

-

Calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to get a more accurate estimation of binding affinity.[5][6]

-

Data Presentation: Quantitative Analysis

In-silico studies provide valuable quantitative data on the binding affinity of this compound to various tubulin forms. The binding energy, typically expressed in kcal/mol, is a key metric where more negative values indicate a stronger interaction.

| Target Protein | Ligand | Mutation | Docking Software | Binding Energy (kcal/mol) | Reference |

| Susceptible β-tubulin | This compound | Wild-Type | AutoDock Vina | -8.51 | [8] |

| Resistant β-tubulin | This compound | F200Y | AutoDock Vina | -7.09 | [8] |

| B. malayi β-tubulin | This compound | Wild-Type | AutoDock Vina | - | [5][6] |

| B. malayi β-tubulin | This compound | F167Y | AutoDock Vina | Decreased Affinity | [5][6] |

| B. malayi β-tubulin | This compound | E198A | AutoDock Vina | Decreased Affinity | [5][6] |

| β-tubulin | This compound | Wild-Type | - | -7.0 | [11] |

| VEGFR-2 | This compound | - | - | -7.12 | [13] |

| H. contortus WT Tubulin Dimer | This compound | Wild-Type | MM-PBSA (from MD) | -57.05 | [12] |

| H. contortus Resistant Tubulin Dimer | This compound | F200Y | MM-PBSA (from MD) | -56.90 | [12] |

Note: Direct comparison of binding energies across different studies should be done with caution due to variations in software, force fields, and specific protocols.

Key Findings from Quantitative Data:

-

Mutations at key residues, particularly F200Y, have been shown to decrease the binding affinity of this compound, providing a molecular basis for anthelmintic resistance.[8]

-

Other mutations at positions F167 and E198 also contribute to resistance by weakening the drug's binding affinity.[5][6]

-

MD simulations coupled with MM/PBSA calculations can provide a more refined understanding of binding free energies, confirming the stability of the this compound-tubulin complex.[12]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) help visualize complex workflows and biological pathways.

Caption: Workflow for in-silico analysis of this compound-tubulin binding.

Caption: this compound's mechanism of inhibiting microtubule dynamics.

Conclusion

In-silico analysis serves as a cornerstone for modern research into the interaction between this compound and its target, β-tubulin. Molecular docking studies have successfully predicted the binding site and quantified the impact of resistance-conferring mutations, showing that substitutions like F200Y, F167Y, and E198A weaken the drug's binding affinity.[5][6][8] Furthermore, molecular dynamics simulations have confirmed the stability of the drug-protein complex, providing a dynamic view of the interaction.[12] These computational methodologies not only deepen our fundamental understanding of how this compound works but also provide a crucial platform for the rational design of novel anthelmintics to combat growing drug resistance. The integration of these in-silico techniques will continue to be vital for accelerating the discovery and development of next-generation parasiticides.

References

- 1. Liver fluke β-tubulin isotype 2 binds this compound and is thus a probable target of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In-silico comparison of inhibition of wild and drug-resistant Haemonchus contortus β-tubulin isotype-1 by glycyrrhetinic acid, thymol and this compound interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound repurposing on VEGFR-2 for possible anticancer application: In-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

Albendazole's Impact on Glucose Uptake in Helminths: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which albendazole, a broad-spectrum benzimidazole anthelmintic, disrupts glucose uptake and energy metabolism in helminths. The document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the core biological pathways and experimental workflows.

Core Mechanism of Action: Disruption of Glucose Metabolism

This compound's primary anthelmintic activity stems from its high-affinity binding to the β-tubulin subunit of helminth microtubules. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are crucial for various cellular functions, including the transport of glucose across the parasite's integument and intestinal cells. The disruption of these microtubular structures severely impairs the helminth's ability to absorb glucose, its primary energy source.[1][2][3] This leads to a cascade of metabolic failures, including the depletion of glycogen reserves and a significant reduction in adenosine triphosphate (ATP) production, ultimately causing parasite immobilization and death.[1]

Furthermore, at higher concentrations, this compound has been shown to inhibit the helminth-specific mitochondrial enzyme fumarate reductase.[4] This enzyme is a key component of the anaerobic respiratory chain in many parasitic worms, and its inhibition further cripples ATP synthesis, compounding the energy deficit induced by impaired glucose uptake.

Quantitative Impact of this compound on Helminth Viability and Metabolism

The following tables summarize the quantitative effects of this compound on various helminth species, focusing on parameters indicative of metabolic disruption and overall viability. While direct comparative data on glucose uptake inhibition across species is limited in the public domain, the provided data on egg reduction rates and cure rates serve as a proxy for the drug's efficacy in disrupting essential metabolic processes.

| Helminth Species | This compound Dosage | Cure Rate (%) | Egg Reduction Rate (%) | Reference |

| Ascaris lumbricoides | 400 mg single dose | 100 | 100 | [5] |

| Necator americanus | 400 mg single dose | 98.8 | 94.5 | [5] |

| Trichuris trichiura | 600 mg single dose | 57.1 | 85.1 | [5] |

| Ascaris lumbricoides | 400 mg single dose | 99.35 | 97.30 | [6] |

| Hookworm | 400 mg single dose | 95.75 | 82.07 | [6] |

| Trichuris trichiura | 400 mg single dose | 43.53 | 23.12 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on helminth glucose uptake and related cellular processes.

Glucose Uptake Assay in Helminths

This protocol describes the measurement of glucose uptake in adult helminths using a radiolabeled glucose analog, 2-deoxy-D-[³H]-glucose.

Materials:

-

Adult helminths (e.g., Haemonchus contortus, Ascaris suum)

-

Krebs-Ringer bicarbonate buffer (KRB), pH 7.4

-

2-deoxy-D-[³H]-glucose

-

Unlabeled 2-deoxy-D-glucose

-

This compound stock solution (in DMSO)

-

Phloretin (glucose transport inhibitor)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Tissue homogenizer

-

0.1 M NaOH

Procedure:

-

Parasite Preparation: Collect adult worms from the host and wash them thoroughly in pre-warmed KRB buffer to remove host debris.

-

Pre-incubation: Place individual or small groups of worms in glass vials containing 2 ml of KRB buffer. Allow them to acclimate for 30 minutes at 37°C.

-

Drug Exposure: Add this compound to the vials at various final concentrations (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control with a known glucose transport inhibitor like phloretin. Incubate for 1 hour at 37°C.

-

Glucose Uptake: Initiate the uptake by adding 2-deoxy-D-[³H]-glucose (final concentration 0.5 µCi/ml) and unlabeled 2-deoxy-D-glucose (final concentration 5 mM). Incubate for 30 minutes at 37°C.

-

Termination of Uptake: Stop the reaction by quickly removing the worms from the incubation medium and washing them three times in ice-cold KRB buffer containing 10 mM unlabeled 2-deoxy-D-glucose.

-

Sample Preparation: Blot the worms dry, weigh them, and homogenize them in 1 ml of 0.1 M NaOH.

-

Scintillation Counting: Transfer an aliquot of the homogenate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the glucose uptake as nanomoles of 2-deoxy-D-glucose per milligram of tissue per minute. Calculate the percentage inhibition of glucose uptake for each this compound concentration relative to the vehicle control.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of tubulin in vitro.

Materials:

-

Purified helminth tubulin

-

General tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

This compound stock solution (in DMSO)

-

Paclitaxel (polymerization promoter)

-

Nocodazole (polymerization inhibitor)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reaction Setup: On ice, prepare the reaction mixture in a 96-well plate. For each well, add general tubulin buffer, GTP (to a final concentration of 1 mM), and the test compound (this compound at various concentrations). Include controls with a polymerization promoter (paclitaxel) and an inhibitor (nocodazole).

-

Tubulin Addition: Add purified helminth tubulin to each well to a final concentration of 2-3 mg/ml.

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to microtubule formation.

-

Data Analysis: Plot the absorbance as a function of time. Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each condition. Calculate the percentage inhibition of tubulin polymerization by this compound.

Fumarate Reductase Activity Assay

This protocol details the measurement of fumarate reductase activity in isolated helminth mitochondria.

Materials:

-

Adult helminths

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

NADH

-

Fumarate

-

Potassium cyanide (KCN)

-

Spectrophotometer

Procedure:

-

Mitochondria Isolation: Homogenize fresh or frozen worms in ice-cold mitochondrial isolation buffer. Perform differential centrifugation to enrich for the mitochondrial fraction. Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

-

Enzyme Assay: In a cuvette, add the assay buffer, KCN (to inhibit cytochrome c oxidase), and the isolated mitochondria.

-

Reaction Initiation: Start the reaction by adding NADH to the cuvette and monitor the baseline absorbance at 340 nm.

-

Substrate Addition: Add fumarate to the cuvette and continue to monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Inhibitor Study: To determine the effect of this compound, pre-incubate the mitochondria with various concentrations of the drug before initiating the reaction with NADH and fumarate.

-

Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Express the fumarate reductase activity as nanomoles of NADH oxidized per minute per milligram of mitochondrial protein. Determine the IC50 value for this compound's inhibition of the enzyme.

Visualizing the Molecular Pathways and Experimental Processes

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows discussed in this guide.

Caption: this compound's dual impact on helminth energy metabolism.

Caption: Experimental workflow for a helminth glucose uptake assay.

Caption: Inhibition of the fumarate reductase pathway by this compound.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolic network visualization eliminating node redundance and preserving metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an effective single dose, broad spectrum anthelmintic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GitHub - Sinnefa/SPV_Signaling_Pathway_Visualizer_v1.0: Signaling Pathway Visualizer [github.com]

The Dual Threat: A Technical Examination of Albendazole's Ovicidal and Larvicidal Mechanisms

For Immediate Release

A Deep Dive into the Anthelmintic Powerhouse: Albendazole's Action on Helminth Eggs and Larvae

This technical guide provides an in-depth analysis of the ovicidal and larvicidal properties of this compound, a broad-spectrum benzimidazole anthelmintic. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Executive Summary

This compound remains a cornerstone in the control of helminth infections in both human and veterinary medicine. Its efficacy extends beyond the adult worm stage, critically impacting the viability of eggs and larvae, thereby interrupting the parasite lifecycle and reducing environmental contamination. This guide synthesizes current knowledge on the molecular mechanisms underpinning this compound's ovicidal and larvicidal effects, presents available quantitative data on its potency against various helminth species, and provides standardized protocols for in vitro assessment. The primary mechanism of action is the binding to β-tubulin, disrupting microtubule-dependent processes, which leads to energy depletion and death. Furthermore, evidence suggests that this compound can induce apoptosis in helminths.

Mechanism of Action: A Two-Pronged Assault

This compound's efficacy stems from its high affinity for the β-tubulin subunit of parasitic microtubules. This interaction disrupts the polymerization of tubulin into microtubules, essential cytoskeletal components for a multitude of cellular functions.[1][2]

2.1. Ovicidal Activity: The ovicidal effect of this compound is primarily due to the inhibition of microtubule formation during cell division within the developing embryo. This disruption prevents the proper segregation of chromosomes, leading to developmental arrest and non-viability of the egg.

2.2. Larvicidal Activity: In larval stages, the disruption of microtubule integrity has more immediate and widespread consequences. Key processes affected include:

-

Impaired Glucose Uptake: Microtubules are crucial for the intestinal cells of the parasite to absorb glucose, their primary energy source.[2] this compound-induced microtubule disruption leads to a rapid depletion of glycogen stores.[1]

-

Inhibition of Energy Metabolism: At higher concentrations, this compound has been shown to inhibit key enzymes in the helminth's energy metabolism, such as fumarate reductase, which is critical for anaerobic respiration.[1]

-

Cellular Disorganization: The loss of microtubule integrity affects cell structure, motility, and intracellular transport, ultimately leading to paralysis and death of the larva.

The following diagram illustrates the primary mechanism of action of this compound.

Recent studies also suggest that this compound can induce apoptosis in helminths, characterized by DNA fragmentation and chromatin condensation.[3][4] This programmed cell death pathway may be a significant contributor to its anthelmintic activity.

The diagram below outlines the proposed apoptotic pathway induced by this compound.

Quantitative Efficacy Data

The following tables summarize the in vitro ovicidal and larvicidal activity of this compound against various helminth species. It is important to note that efficacy can vary depending on the parasite species, developmental stage, and the presence of drug resistance.

Table 1: Ovicidal Activity of this compound

| Helminth Species | Assay Type | Endpoint | This compound Concentration (µg/mL) | Efficacy | Reference |

| Haemonchus contortus (Susceptible) | Egg Hatch Assay | LD50 | 0.06 | 50% inhibition of hatching | |

| Haemonchus contortus (Resistant) | Egg Hatch Assay | LD50 | 1.28 | 50% inhibition of hatching | |

| Haemonchus contortus | Egg Hatch Assay | IC50 | 0.091 | 50% inhibition of hatching | [5] |

| Fasciola hepatica (Susceptible) | Egg Hatch Assay | % Hatching Inhibition | 0.02 - 2 | Significant reduction | [6][7] |

| Fasciola hepatica (Resistant) | Egg Hatch Assay | % Hatching Inhibition | 0.02 - 2 | No significant reduction | [6][7] |

| Gastrointestinal Nematodes (Sheep) | Egg Hatch Assay | % Hatching Inhibition | 1.25 | 56.8% (Resistant isolate) | [8] |

Table 2: Larvicidal Activity of this compound

| Helminth Species | Larval Stage | Assay Type | Endpoint | This compound Concentration | Efficacy | Reference |

| Haemonchus contortus | L3 | Larval Development Test | IC50 | 0.144 µg/mL | 50% inhibition of development | [5] |

| Necator americanus | Infective larvae | In vivo (human volunteers) | % Prevention of patent infection | 400 mg single dose | 38% | [9] |

| Angiostrongylus cantonensis | L3 | In vivo (mice) | % Worm Reduction | 10-25 mg/kg/day for 14 days | Nearly 100% | [10] |

| Gastrointestinal Nematodes (Sheep) | L3 | Larval Development Test | % Efficacy | Not specified | 46.8% - 61.6% (Resistant isolates) | [8] |

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the efficacy of anthelmintics and for monitoring the development of resistance. The following are detailed protocols for the Egg Hatch Assay (EHA) and the Larval Development Test (LDT).

4.1. Egg Hatch Assay (EHA)

This assay is widely used to determine the ovicidal activity of anthelmintics by assessing their ability to inhibit the development and hatching of nematode eggs.

Materials:

-

Fresh fecal samples containing helminth eggs

-

Saturated salt solution (e.g., NaCl or ZnSO4)

-

Sieves of various mesh sizes (e.g., 150 µm, 75 µm, 25 µm)

-

Centrifuge and centrifuge tubes

-

24-well or 96-well microtiter plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Deionized water or buffer

-

Inverted microscope

-

Incubator

Procedure:

-

Egg Isolation:

-